Pyrrolidine-2-carboxylic acid isopropyl ester
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Overview
Description
Propan-2-yl Pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl Pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine with isopropyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of Propan-2-yl Pyrrolidine-2-carboxylate can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl Pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Propan-2-yl Pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl Pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Propan-2-yl Pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of various pyrrolidine derivatives.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolidine-2,5-dione: A compound with potential biological activities.
The uniqueness of Propan-2-yl Pyrrolidine-2-carboxylate lies in its specific structure and the presence of the isopropyl group, which can influence its reactivity and biological properties.
Biological Activity
Pyrrolidine-2-carboxylic acid isopropyl ester, a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its unique structure, which includes a pyrrolidine ring and an isopropyl ester functional group. This structure influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound involves its interaction with various molecular targets within the body. It can modulate enzyme activity and receptor functions, leading to several physiological effects. The precise pathways depend on the target molecules and the context of use:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can interact with receptors, altering their activity and influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Case Studies
Several studies highlight the biological efficacy of pyrrolidine derivatives:
- Study on Anticancer Activity : In vitro assays revealed that specific pyrrolidine derivatives reduced the viability of A549 cells by up to 63% compared to untreated controls. Notably, a compound with a 3,5-dichloro substitution exhibited enhanced anticancer activity, decreasing cell viability to 21.2% .
- Antimicrobial Screening : A series of pyrrolidine derivatives were screened against multidrug-resistant bacterial strains using broth microdilution techniques. While some compounds showed no significant antibacterial activity (MIC > 128 µg/mL), others demonstrated promising results against specific pathogens .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
Pyrrolidine-2-carboxylic acid | Antimicrobial, Anticancer | Enzyme inhibition |
Proline | Naturally occurring amino acid | Protein synthesis |
Pyrrolidine-2,5-dione | Potential anticancer properties | Modulation of cellular pathways |
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
propan-2-yl pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
NAHHGJMBRWRITI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CCCN1 |
Origin of Product |
United States |
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